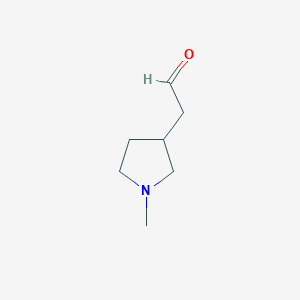

1-Methyl-3-pyrrolidineacetaldehyde

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetaldehyde |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-7(6-8)3-5-9/h5,7H,2-4,6H2,1H3 |

InChI Key |

NOZVWGYUAJTZIS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-3-pyrrolidineacetaldehyde with structurally related pyrrolidine derivatives from the provided evidence, focusing on molecular features, substituents, and functional groups:

Key Structural and Functional Differences:

Functional Groups: this compound features an aldehyde group, which is absent in the carboxylic acid () and ester derivatives (). Aldehydes are more reactive than carboxylic acids or esters, making the target compound suitable for condensation or redox reactions.

Substituent Complexity: The tert-butyldimethylsilyloxy (TBS) group in provides steric bulk and protection for hydroxymethyl groups, a feature absent in the simpler 1-methyl-3-acetaldehyde structure. This difference impacts solubility and synthetic applications . Tetramethyl substitution in enhances hydrophobicity and conformational rigidity compared to the mono-methylated target compound .

The carboxylic acid derivative () has ionizable groups, making it water-soluble at physiological pH, unlike the neutral aldehyde .

Research Findings and Implications

Reactivity: Aldehydes (target compound) undergo nucleophilic additions more readily than esters () or carboxylic acids (), enabling applications in imine or hydrazone formation .

Biological Relevance :

- Carboxylic acid derivatives () are common in drug metabolites due to their polarity, whereas aldehydes (target) are less stable in vivo but serve as intermediates in alkaloid biosynthesis .

Synthetic Utility :

- The tetramethylpyrrolidine ester () highlights the role of steric hindrance in asymmetric catalysis, a design principle that could be extended to the target compound for chiral synthesis .

Preparation Methods

Synthesis of 1-Methyl-3-pyrrolidinol

The CN113321605A patent outlines a two-step method starting with malic acid (compound I) and 40% methylamine aqueous solution (compound II):

-

Ring-closure reaction :

-

Solvent : Toluene, xylene, or chlorobenzene.

-

Conditions : Reflux at 100–120°C for 10–18 hours.

-

Intermediate : 3-Hydroxy-1-methylcyclobutanediamide (compound III), isolated via recrystallization (40–60 g yield).

-

-

Reduction reaction :

High-Pressure Alkylation Route

ChemicalBook describes a one-pot synthesis from 1,4-dichloro-2-butanol and methylamine:

-

Reaction conditions :

-

Solvent : Aqueous methylamine (40% w/w).

-

Pressure : 1.0 ± 0.1 MPa.

-

Temperature : 120°C for 10 hours.

-

-

Workup :

-

NaOH addition to precipitate byproducts.

-

Ethanol washing and vacuum distillation.

-

-

Oxidation : Similar to Method 1, PCC or TEMPO/NaOCl systems yield the aldehyde.

Comparative Analysis of Methods

Challenges and Optimization

Q & A

(Basic) What are the established synthetic pathways for preparing 1-Methyl-3-pyrrolidineacetaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

this compound can be synthesized via reductive amination of pyrrolidine derivatives with appropriate aldehydes. Key parameters include:

- Temperature Control: Maintain 0–5°C during aldehyde introduction to minimize side reactions (e.g., over-alkylation) .

- Catalyst Selection: Use sodium cyanoborohydride (NaBH3CN) for selective reduction of imine intermediates .

- pH Optimization: Adjust reaction pH to ~6–7 to stabilize the imine intermediate and prevent decomposition .

Yield optimization requires iterative adjustments of these parameters, validated via thin-layer chromatography (TLC) or HPLC .

(Basic) Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Compare retention times with synthetic standards .

- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H NMR (500 MHz, CDCl3) to confirm the aldehyde proton (~9.8 ppm) and pyrrolidine methyl group (~2.3 ppm) .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]+: 142.1). Discrepancies may indicate residual solvents or byproducts .

(Advanced) How can researchers resolve discrepancies between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydride transfer vs. nucleophilic attack) .

- In-Situ Spectroscopy: Use FT-IR or Raman to monitor intermediates during reactions. For example, detect imine formation (C=N stretch ~1650 cm⁻¹) .

- Validation of Computational Models: Refine density functional theory (DFT) calculations using experimental activation energies. Adjust solvation models (e.g., COSMO-RS) to better match observed solvent effects .

(Advanced) What strategies are recommended for elucidating the mechanism of nucleophilic reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C labels at the aldehyde carbon to track nucleophilic addition pathways via ¹³C NMR .

- Kinetic Profiling: Perform pseudo-first-order kinetics under varying nucleophile concentrations to distinguish between SN1 and SN2 mechanisms .

- Computational Mapping: Use Gaussian-09 to calculate transition states and identify steric/electronic barriers influencing regioselectivity .

(Basic) What are the best practices for purifying this compound to achieve high chemical purity?

Methodological Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent. Monitor fractions via TLC (Rf ~0.4) .

- Recrystallization: Dissolve crude product in warm ethanol (40°C) and cool to −20°C for 12 hours to isolate crystalline product .

- Final Validation: Confirm purity >98% via HPLC (UV detection at 254 nm) and ¹H NMR integration .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

- Analog Synthesis: Modify the pyrrolidine ring (e.g., introduce fluorine at C3) or replace the aldehyde with a ketone to assess bioactivity shifts .

- In Vitro Assays: Test derivatives against target enzymes (e.g., monoamine oxidases) using fluorometric assays. IC50 values guide SAR trends .

- Molecular Docking: Use AutoDock Vina to predict binding affinities. Correlate docking scores (e.g., ΔG values) with experimental IC50 data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.